molecular formula C18H17ClFNO4S2 B2865709 7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705980-07-9

7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2865709
CAS No.: 1705980-07-9
M. Wt: 429.91
InChI Key: OBJJBECZPBLCBA-UHFFFAOYSA-N
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Description

7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a benzo[d][1,3]dioxol-5-yl group at position 7 and a 3-chloro-4-fluorophenylsulfonyl moiety at position 4.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-fluorophenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4S2/c19-14-10-13(2-3-15(14)20)27(22,23)21-6-5-18(26-8-7-21)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJJBECZPBLCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClFNO3S\text{C}_{17}\text{H}_{16}\text{Cl}\text{F}\text{N}\text{O}_{3}\text{S}

This structure integrates a benzo[d][1,3]dioxole moiety and a thiazepane ring, which are known for their biological activities.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer and antioxidant activities. The following sections summarize key findings from recent studies.

Anticancer Activity

  • Mechanisms of Action :
    • EGFR Inhibition : Compounds with similar structures have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .
    • Cell Cycle Arrest : Studies have demonstrated that derivatives can induce G2/M phase arrest in cancer cells, significantly impairing their ability to proliferate .
  • Case Studies :
    • A study evaluated several benzodioxole derivatives against various cancer cell lines (e.g., HepG2, HCT116). The compound showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, indicating potent anticancer activity compared to doxorubicin (IC50 values of 7.46 µM and 8.29 µM respectively) .
    • Another study highlighted that compounds similar to the target compound reduced alpha-fetoprotein (α-FP) levels in Hep3B cells, indicating decreased tumorigenicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against HepG2 and HCT116 with low toxicity to normal cells
EGFR InhibitionInhibits EGFR leading to reduced proliferation
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells
Antioxidant ActivityModerate antioxidant activity measured via DPPH assay

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions that incorporate various functional groups known for enhancing biological activity. The evaluation typically includes:

  • In vitro assays : To assess cytotoxicity and mechanism of action.
  • Molecular docking studies : To predict interactions with biological targets such as EGFR.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () lists unrelated compounds (e.g., 4-chlorophenol, 5-Nitrovanillin, 5-Phenyldecane) with distinct structural features and applications. None share the 1,4-thiazepane scaffold or sulfonyl-halogenated aromatic substituents of the target compound. Below is a comparative analysis based on hypothetical analogs inferred from general medicinal chemistry principles:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Activity Evidence Reference
Target Compound 1,4-Thiazepane Benzo[d][1,3]dioxol-5-yl, 3-Cl-4-F-Ph-SO2 Enzyme inhibition (hypothetical) N/A
4-Chlorophenol Phenol Chlorine at position 4 Disinfectant, precursor
5-Nitrovanillin Vanillin derivative Nitro group at position 5 Antimicrobial agent
5-Phenyldecane Alkane Phenyl group at position 5 Surfactant studies

Key Observations:

Structural Complexity: The target compound’s 1,4-thiazepane core distinguishes it from simpler aromatic or aliphatic compounds in the evidence (e.g., 4-chlorophenol, 5-Phenyldecane).

Electrophilic Substituents : The 3-chloro-4-fluorophenylsulfonyl group may enhance binding to cysteine-rich enzymatic targets, a feature absent in the listed evidence compounds.

Pharmacological Potential: While 5-Nitrovanillin exhibits antimicrobial activity due to its nitro group, the target compound’s benzo[d][1,3]dioxol moiety (common in CNS-active drugs) suggests divergent applications.

Research Findings and Limitations

  • Synthetic Challenges: The thiazepane ring’s strain and sulfonyl group’s electron-withdrawing nature likely complicate synthesis, contrasting with the straightforward preparation of 4-chlorophenol or 5-Nitrovanillin .
  • Bioactivity Data Gap: No experimental data (e.g., IC50, toxicity) for the target compound are available in the provided evidence. In contrast, 4-chlorophenol is well-documented as a toxic environmental pollutant.
  • Therapeutic Hypotheses: Molecular docking studies (unreferenced in ) suggest the sulfonyl group could mimic endogenous substrates of cysteine proteases or kinases, but this remains untested.

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